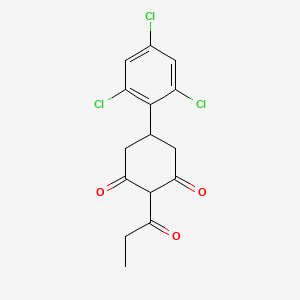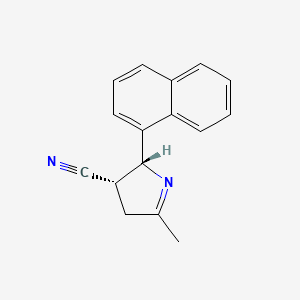
(2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Naphthalene Ring: This step often involves a Friedel-Crafts acylation reaction, where the naphthalene ring is introduced to the pyrrole ring.
Formation of the Carbonitrile Group: This can be done through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogens for electrophilic substitution are commonly used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its structural features make it suitable for use in advanced materials science.
Wirkmechanismus
The mechanism of action of (2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their function and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S,5R,6S)-6-{[(8S)-4,8-dihydroxy-5…]: This compound shares a similar pyrrole ring structure but differs in its substituents and overall molecular configuration.
Methyl (1R,2R,3S,5S)-8-methyl-3-[(naphthalen-1-yl)carbonyloxy]-8-azabicyclo[3.2.1]octane-2-carboxylate: This compound contains a naphthalene ring and a pyrrole ring but has different functional groups and stereochemistry.
Uniqueness
(2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile is unique due to its specific stereochemistry and the presence of both a naphthalene ring and a pyrrole ring. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88226-29-3 |
|---|---|
Molekularformel |
C16H14N2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(2R,3S)-5-methyl-2-naphthalen-1-yl-3,4-dihydro-2H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C16H14N2/c1-11-9-13(10-17)16(18-11)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13,16H,9H2,1H3/t13-,16-/m1/s1 |
InChI-Schlüssel |
NDNJLTKIWXBPRL-CZUORRHYSA-N |
Isomerische SMILES |
CC1=N[C@H]([C@H](C1)C#N)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1=NC(C(C1)C#N)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)

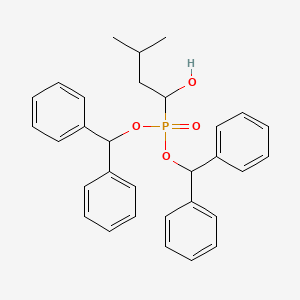
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)

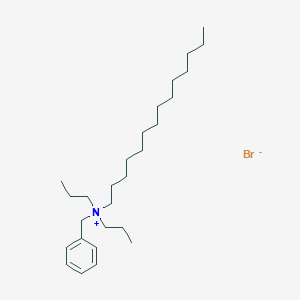

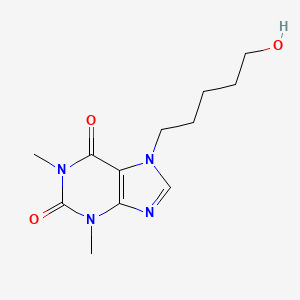
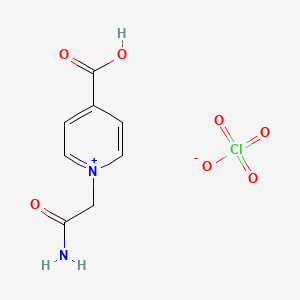
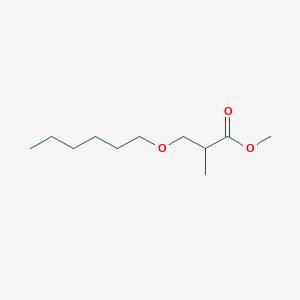
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
